2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl group, and a butanoic acid backbone. The Fmoc group is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Iodination: The introduction of the iodophenyl group is carried out through an iodination reaction. This can be achieved by reacting the phenyl compound with iodine and a suitable oxidizing agent.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid backbone. This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group, leading to the formation of iodophenol derivatives.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in protein modification and labeling.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid involves its role as a protected amino acid derivative The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions Upon removal of the Fmoc group, the free amino group can participate in further reactions, such as peptide bond formation
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Compounds such as Fmoc-Lysine and Fmoc-Phenylalanine share the Fmoc protecting group but differ in their side chains.
Iodophenyl derivatives: Compounds such as 4-iodophenylalanine and 4-iodophenylacetic acid share the iodophenyl group but differ in their backbone structures.
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid is unique due to the combination of the Fmoc protecting group, the iodophenyl group, and the butanoic acid backbone. This combination allows for versatile chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C25H22INO4 |
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Molecular Weight |
527.3 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid |
InChI |
InChI=1S/C25H22INO4/c26-17-12-9-16(10-13-17)11-14-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,27,30)(H,28,29) |
InChI Key |
BALDQSKRRBIOCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)I)C(=O)O |
Origin of Product |
United States |
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